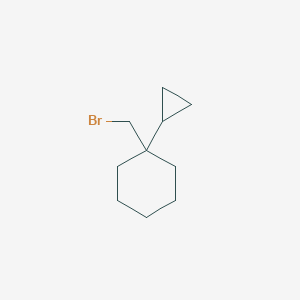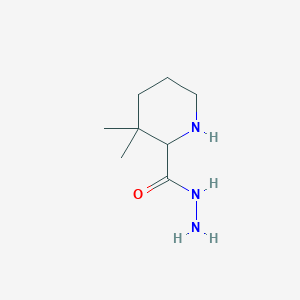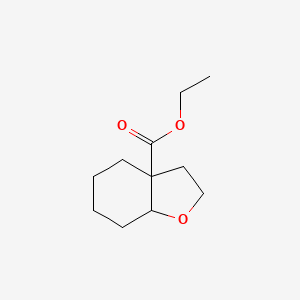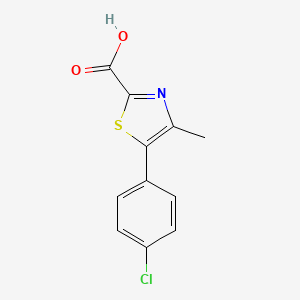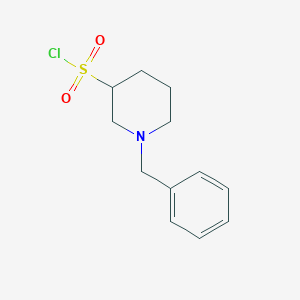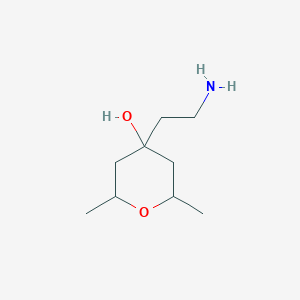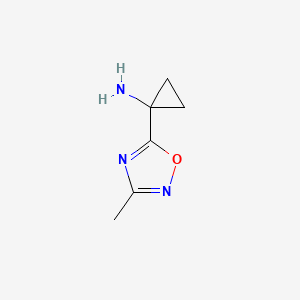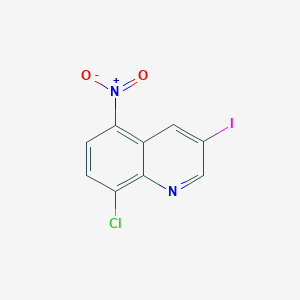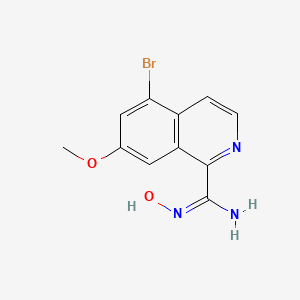
(E)-5-Bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline ring system. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxy group can be introduced using hydroxylamine derivatives under controlled pH conditions, while the carboximidamide group is typically formed through the reaction with cyanamide derivatives .
Industrial Production Methods: Industrial production of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated isoquinoline derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt cellular pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the hydroxy and methoxy groups, making it less versatile in chemical reactions.
7-Methoxyisoquinoline: Lacks the bromine and hydroxy groups, limiting its biological activity.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the bromine and methoxy groups, affecting its chemical reactivity and biological properties .
Uniqueness: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxy and methoxy groups enhance its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI Key |
BYESNCQSTIECKI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)

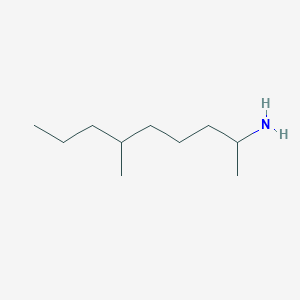
amine](/img/structure/B13198844.png)
